Cas no 342880-86-8 (4-Bromo-2-(1-hydroxyethyl)phenol)

4-Bromo-2-(1-hydroxyethyl)phenol 化学的及び物理的性質
名前と識別子
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- 4-bromo-2-(1-hydroxyethyl)phenol
- 4-bromo-2-(hydroxyethyl)phenol
- SBB081898
- 4-Bromo-2-(1-hydroxy-ethyl)-phenol
- 4-Bromo-2-(1-hydroxyethyl)phenol
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- インチ: 1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3
- InChIKey: GYAGFKJTZFIQOE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)C(C)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- トポロジー分子極性表面積: 40.5
4-Bromo-2-(1-hydroxyethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B249951-100mg |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
Life Chemicals | F2185-0063-0.5g |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 95%+ | 0.5g |
$227.0 | 2023-09-06 | |
TRC | B249951-500mg |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 500mg |
$ 230.00 | 2022-06-07 | ||
Life Chemicals | F2185-0063-5g |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 95%+ | 5g |
$717.0 | 2023-09-06 | |
Life Chemicals | F2185-0063-10g |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 95%+ | 10g |
$1004.0 | 2023-09-06 | |
Life Chemicals | F2185-0063-2.5g |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 95%+ | 2.5g |
$478.0 | 2023-09-06 | |
Life Chemicals | F2185-0063-1g |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 95%+ | 1g |
$239.0 | 2023-09-06 | |
TRC | B249951-1g |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 1g |
$ 340.00 | 2022-06-07 | ||
Life Chemicals | F2185-0063-0.25g |
4-bromo-2-(1-hydroxyethyl)phenol |
342880-86-8 | 95%+ | 0.25g |
$215.0 | 2023-09-06 |
4-Bromo-2-(1-hydroxyethyl)phenol 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
4-Bromo-2-(1-hydroxyethyl)phenolに関する追加情報
Professional Introduction to 4-Bromo-2-(1-hydroxyethyl)phenol (CAS No. 342880-86-8)
4-Bromo-2-(1-hydroxyethyl)phenol, with the chemical formula C₇H₉BrO₂ and CAS number 342880-86-8, is a significant compound in the field of pharmaceutical and chemical research. This compound has garnered attention due to its versatile applications and potential in the development of novel therapeutic agents. The presence of both bromine and hydroxyl functional groups makes it a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules.
The bromine atom in 4-Bromo-2-(1-hydroxyethyl)phenol serves as a crucial handle for further functionalization, enabling chemists to introduce additional substituents or modify existing ones. This property is particularly useful in the synthesis of biologically active compounds, where precise control over molecular structure is essential. The hydroxyl group, on the other hand, provides a site for hydrogen bonding and can influence the compound's solubility and reactivity.
In recent years, there has been a growing interest in developing new drugs that target specific biological pathways. 4-Bromo-2-(1-hydroxyethyl)phenol has emerged as a promising candidate in this regard. Its unique structure allows it to interact with various biological targets, making it a valuable building block for drug discovery. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant properties, which are critical in the treatment of chronic diseases.
One of the most exciting applications of 4-Bromo-2-(1-hydroxyethyl)phenol is in the field of medicinal chemistry. Researchers have been exploring its use as a precursor for synthesizing small molecule inhibitors that can modulate enzyme activity. These inhibitors are particularly important in the treatment of diseases such as cancer, where enzymes play a key role in tumor growth and progression. The ability to precisely modify the structure of 4-Bromo-2-(1-hydroxyethyl)phenol allows for the creation of highly specific inhibitors with minimal side effects.
Another area where this compound has shown promise is in the development of novel materials. The presence of both bromine and hydroxyl groups makes it an excellent candidate for polymer chemistry. Researchers have been investigating its use as a monomer or cross-linking agent in the synthesis of polymers with unique properties. These polymers could find applications in various industries, including pharmaceuticals, electronics, and coatings.
The synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol involves several steps, each requiring careful optimization to ensure high yield and purity. Typically, the bromination of 2-(1-hydroxyethyl)phenol is performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions must be carefully controlled to avoid over-bromination or side reactions. Purification techniques such as column chromatography or recrystallization are then employed to isolate the desired product.
In conclusion, 4-Bromo-2-(1-hydroxyethyl)phenol (CAS No. 342880-86-8) is a versatile compound with significant potential in pharmaceutical and chemical research. Its unique structure and reactivity make it a valuable intermediate for synthesizing biologically active compounds and novel materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and material science.
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